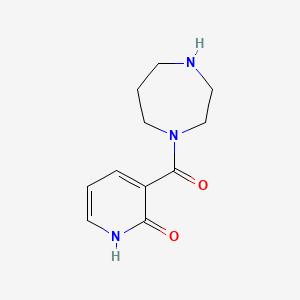

3-(1,4-Diazepane-1-carbonyl)pyridin-2-ol

Description

Properties

IUPAC Name |

3-(1,4-diazepane-1-carbonyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c15-10-9(3-1-5-13-10)11(16)14-7-2-4-12-6-8-14/h1,3,5,12H,2,4,6-8H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGIKDPHVCPEGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CC=CNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,4-Diazepane-1-carbonyl)pyridin-2-ol typically involves the reaction of 2-hydroxypyridine with 1,4-diazepane-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1,4-Diazepane-1-carbonyl)pyridin-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The diazepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 3-(1,4-diazepane-1-carbonyl)pyridin-2-one.

Reduction: Formation of this compound alcohol derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 3-(1,4-Diazepane-1-carbonyl)pyridin-2-ol as an inhibitor of protein arginine methyltransferase 5 (PRMT5). PRMT5 is implicated in various cancers, particularly those with MTAP deletions. The compound has been shown to disrupt the PRMT5-substrate adaptor protein interactions, leading to reduced substrate methylation and inhibiting cancer cell growth .

Case Study: Inhibition of PRMT5

- Objective : To evaluate the efficacy of this compound in inhibiting PRMT5.

- Methodology : High-throughput screening of compound libraries identified this compound as a lead inhibitor.

- Results : The compound demonstrated an IC value of approximately 12 μM against PRMT5, indicating significant potency .

| Compound | IC (μM) | Solubility (μM) |

|---|---|---|

| This compound | 12 | 1.2 |

2. Neuroprotective Effects

Research indicates that derivatives of pyridine compounds can exhibit neuroprotective properties. The incorporation of a diazepane moiety may enhance blood-brain barrier permeability, making it a candidate for treating neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound involves several steps including carbonyl amine condensation followed by reductive amination. Variations in the synthesis can lead to different derivatives with tailored pharmacological profiles.

| Synthesis Step | Description |

|---|---|

| Step 1 | Carbonyl amine condensation with appropriate aldehydes |

| Step 2 | Reductive amination using sodium borohydride |

Biological Activity

3-(1,4-Diazepane-1-carbonyl)pyridin-2-ol is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent studies and findings.

Synthesis

The compound can be synthesized through various methods involving diazepane derivatives and pyridine scaffolds. The synthesis typically involves carbonyl amine condensation followed by reductive amination processes. For instance, the synthesis may start from 1,4-diazepane derivatives, which are then reacted with appropriate carbonyl compounds to form the desired product. This method allows for the introduction of functional groups that can enhance biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It exhibits significant activity against various bacterial strains and fungi. The compound's mechanism appears to involve interference with microbial enzymes or receptor sites critical for their survival and proliferation.

- Antifungal Activity : In vitro assays have shown that this compound exhibits notable antifungal properties, particularly against strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values suggest it could serve as a lead compound for antifungal drug development .

- Antibacterial Activity : The compound has also demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Cytotoxicity

The cytotoxicity of this compound has been evaluated using various cell lines, including Vero cells. The results indicate that the compound possesses minimal cytotoxic effects at higher concentrations (IC50 values exceeding 375 μM), suggesting a favorable safety profile for further development .

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors :

- Enzyme Inhibition : In silico studies have suggested that the compound may act as an inhibitor of key enzymes involved in microbial metabolism, such as DprE1 (Decaprenylphosphoryl-β-D-ribofuranose oxidase), which is crucial for mycobacterial cell wall biosynthesis .

- Receptor Binding : The compound's structural features allow it to bind effectively to various biological receptors, potentially modulating signaling pathways related to inflammation or cell proliferation .

Case Studies

Several case studies have reported on the effectiveness of this compound in preclinical models:

- In Vivo Efficacy : In animal models infected with Cryptosporidium, the compound showed promising results in reducing parasite load and improving clinical outcomes .

- Combination Therapies : Studies exploring its use in combination with existing antibiotics have indicated synergistic effects, enhancing overall antimicrobial efficacy while reducing required dosages of traditional therapies .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/MIC Values |

|---|---|---|---|

| Antifungal | Candida albicans | Significant growth inhibition | MIC < 10 μg/mL |

| Antibacterial | Escherichia coli | Growth inhibition | MIC < 20 μg/mL |

| Cytotoxicity | Vero cells | Minimal cytotoxicity | IC50 > 375 μM |

| In Vivo Efficacy | Cryptosporidium | Reduced parasite load | Not specified |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

This contrasts with 3-nitro-5-(trifluoromethyl)pyridin-2-ol, where electron-withdrawing groups (NO₂, CF₃) increase polarity but may reduce bioavailability . Propargyl alcohol derivatives (e.g., compounds in ) exhibit rigid alkyne spacers, favoring covalent modifications (e.g., click chemistry) but limiting conformational adaptability compared to the diazepane-based structure.

Thermal and Spectral Properties: The dithiazolylideneamino derivative shows strong UV absorption (λmax 409 nm), suggesting utility in photodynamic applications. The target compound’s UV profile remains uncharacterized but may differ due to the absence of conjugated dithiazole systems. Melting points vary significantly: the diazepane derivative’s melting point is unreported, but analogs like the nitro-trifluoromethyl compound exhibit high mp (189–190°C), indicative of crystalline stability .

Toxicity and Safety :

- Pyridin-2-ol derivatives generally exhibit acute oral toxicity (e.g., H301 hazard statement for pyridin-2-ol itself ). The diazepane moiety may mitigate toxicity by reducing direct interaction with biological nucleophiles, though this requires validation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(1,4-Diazepane-1-carbonyl)pyridin-2-ol, and what critical reaction conditions must be controlled?

- Methodological Answer : The synthesis typically involves coupling a diazepane derivative with a pyridin-2-ol precursor via a carbonyl linkage. Key steps include:

- Activation of the carbonyl group : Use reagents like thionyl chloride (SOCl₂) or carbodiimides to generate an acyl chloride or active ester intermediate.

- Nucleophilic substitution : React the activated carbonyl with the diazepane amine group under inert conditions (e.g., nitrogen atmosphere) .

- Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization from 2-propanol ensures purity .

- Critical Conditions : Maintain low temperatures (–20°C) during sensitive steps to prevent side reactions, and monitor pH to avoid decomposition of the pyridin-2-ol moiety .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify the pyridin-2-ol aromatic protons (δ 6.5–8.5 ppm) and diazepane methylene signals (δ 2.5–3.5 ppm).

- ¹³C NMR : Confirm the carbonyl carbon (δ ~170 ppm) and aromatic carbons .

- IR Spectroscopy : Detect the carbonyl stretch (C=O, ~1650–1750 cm⁻¹) and hydroxyl group (O–H, ~3200–3500 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., m/z calculated for C₁₁H₁₄N₃O₂: 228.0984) .

Q. How does the pyridin-2-ol moiety influence the compound’s solubility and stability under varying pH conditions?

- Methodological Answer :

- Solubility : The hydroxyl group enhances solubility in polar solvents (e.g., water, ethanol) but reduces it in nonpolar solvents. Adjust solvent polarity during crystallization .

- pH Stability : Pyridin-2-ol is prone to tautomerization (keto-enol equilibrium) under acidic or basic conditions. Use buffered solutions (pH 6–8) to stabilize the compound during biological assays .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the 1,4-diazepane carbonyl linkage during synthesis?

- Methodological Answer : The reaction proceeds via a nucleophilic acyl substitution mechanism. The diazepane’s amine attacks the electrophilic carbonyl carbon of the activated pyridin-2-ol derivative. Density functional theory (DFT) studies can model transition states, while kinetic monitoring (e.g., in situ IR) tracks intermediate formation .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Dose-Response Analysis : Perform IC₅₀ determinations across multiple concentrations to identify non-linear effects .

- Target Specificity : Use knockout cell lines or competitive binding assays to isolate target interactions from off-target effects .

- Structural Analog Comparison : Test derivatives (e.g., replacing pyridin-2-ol with pyrazine) to pinpoint pharmacophore requirements .

Q. What electrochemical properties are anticipated for this compound, and how can these be validated experimentally?

- Methodological Answer :

- Cyclic Voltammetry (CV) : The pyridin-2-ol group may exhibit redox activity (e.g., oxidation at ~0.5–1.0 V vs. Ag/AgCl). Compare with analogs like 7-Dpiy, which show similar diazepane-mediated electron transfer .

- Electrochemical Impedance Spectroscopy (EIS) : Assess interfacial charge transfer resistance in sensor applications .

Q. Which computational approaches predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases) and prioritize residues (e.g., catalytic lysines) for mutagenesis studies .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (≥100 ns) to assess stability and identify key hydrogen bonds .

- Validation : Cross-reference computational predictions with surface plasmon resonance (SPR) binding affinity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.